

1,2-Distearoyl-rac-glycerol CAS number and molecular weight.

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Compound of Interest

Compound Name: 1,2-Distearoyl-rac-glycerol

Cat. No.: B7800619

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An In-Depth Technical Guide to 1,2-Distearoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-Distearoyl-rac-glycerol**, a key diacylglycerol in cellular signaling and a versatile component in pharmaceutical formulations. This document details its chemical and physical properties, synthesis, role in signal transduction, and relevant experimental protocols.

Core Compound Identification

1,2-Distearoyl-rac-glycerol is a diacylglycerol molecule in which two stearic acid chains are esterified to the sn-1 and sn-2 positions of a glycerol backbone. The rac designation indicates a racemic mixture of the stereoisomers.

Identifier	Value
CAS Number	1188-58-5, 51063-97-9
Molecular Formula	C ₃₉ H ₇₆ O ₅
Molecular Weight	625.02 g/mol

Physicochemical Properties

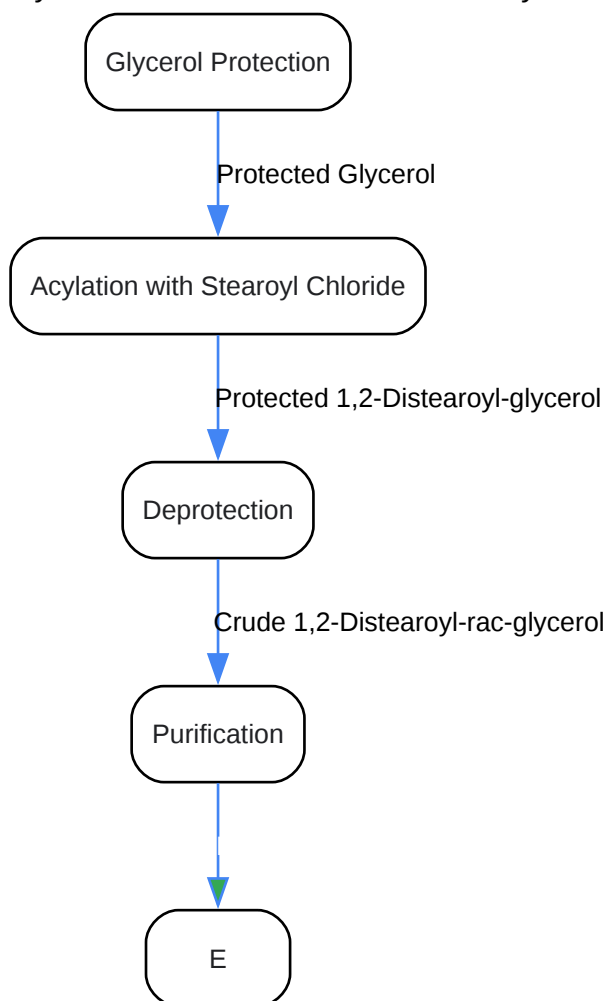
1,2-Distearoyl-rac-glycerol is a white, crystalline powder at room temperature. Its physical and chemical characteristics are summarized in the table below.

Property	Value
Melting Point	68-74 °C
Solubility	- Practically insoluble in water. - Soluble in methylene chloride. - Partially soluble in hot ethanol (96%).
Appearance	White crystalline powder
Storage Temperature	-20°C

Synthesis of 1,2-Distearoyl-rac-glycerol

The synthesis of **1,2-Distearoyl-rac-glycerol** can be achieved through both chemical and enzymatic methods. A general workflow for its synthesis is outlined below.

General Synthesis Workflow for 1,2-Distearoyl-rac-glycerol



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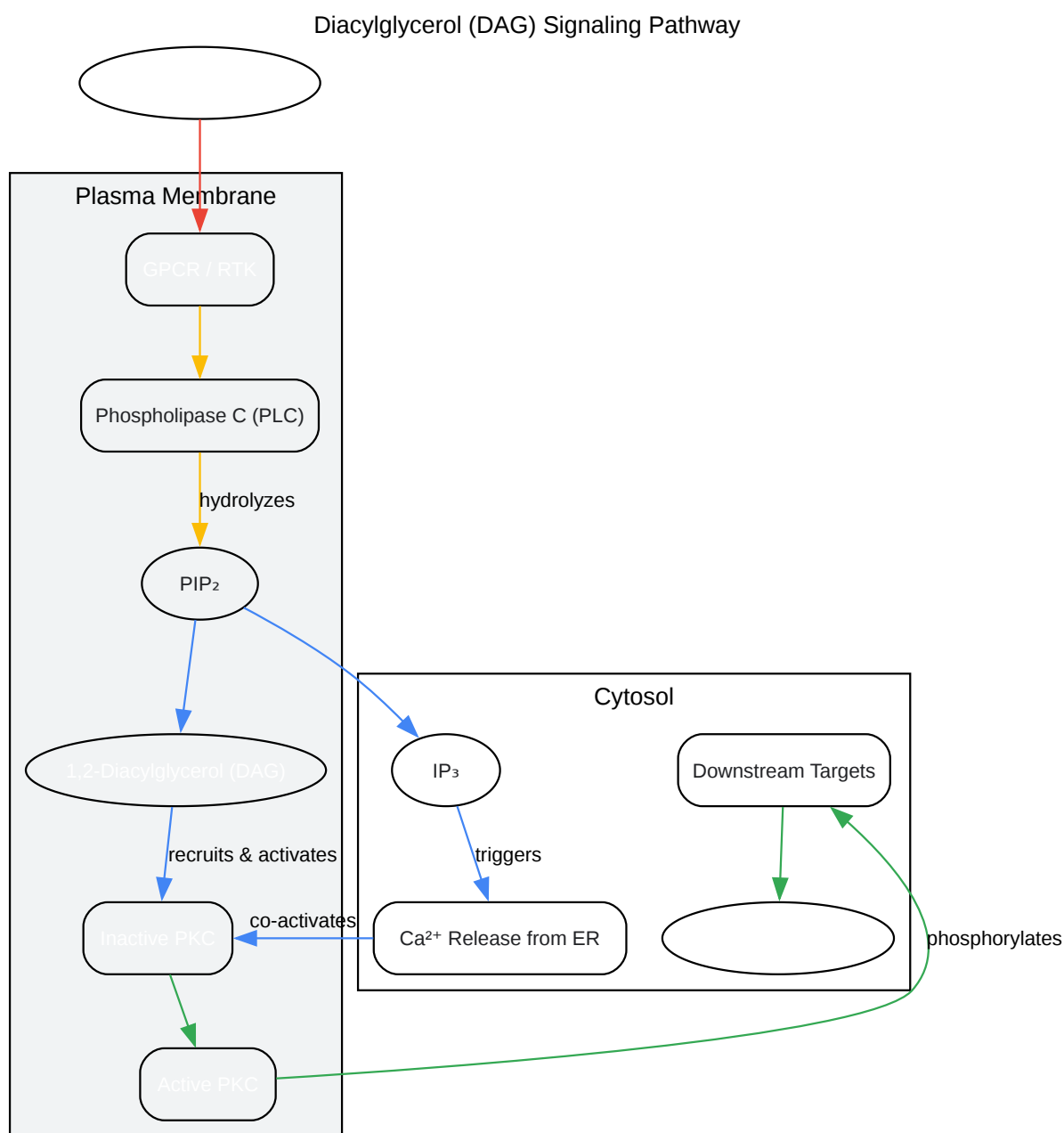
Caption: A simplified workflow for the chemical synthesis of **1,2-Distearoyl-rac-glycerol**.

Role in Signal Transduction: The Diacylglycerol (DAG) Pathway

1,2-Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways. A primary role of **1,2-Distearoyl-rac-glycerol** is the activation of Protein Kinase C (PKC).

Upon stimulation of a cell surface receptor, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). DAG remains in the plasma membrane and recruits PKC, leading to its

activation and the subsequent phosphorylation of downstream target proteins. This cascade regulates numerous cellular processes, including cell growth, differentiation, and apoptosis.

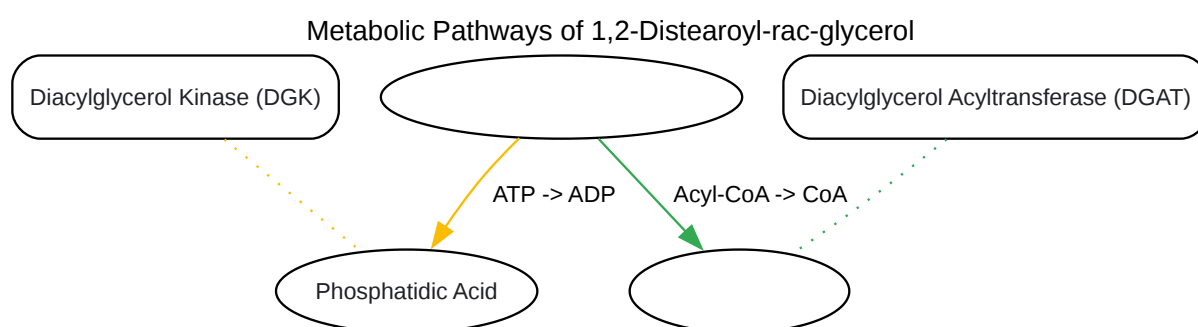


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Caption: Activation of Protein Kinase C by 1,2-Diacylglycerol.

Metabolic Fate of 1,2-Distearoyl-rac-glycerol

1,2-Distearoyl-rac-glycerol is a key intermediate in lipid metabolism. It can be further metabolized into triacylglycerols for energy storage or converted into other phospholipids for membrane synthesis. The primary metabolic pathways are phosphorylation by diacylglycerol kinase (DGK) to form phosphatidic acid, or acylation by diacylglycerol acyltransferase (DGAT) to produce triacylglycerol.



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Caption: The main metabolic routes for **1,2-Distearoyl-rac-glycerol**.

Experimental Protocols

Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method for measuring PKC activity using **1,2-Distearoyl-rac-glycerol** as an activator.

Materials:

- **1,2-Distearoyl-rac-glycerol**
- Phosphatidylserine (PS)
- PKC enzyme

- ATP (containing γ - ^{32}P -ATP)
- PKC substrate peptide
- Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl_2 , 1 mM CaCl_2)
- Stop solution (e.g., 75 mM H_3PO_4)
- Phosphocellulose paper
- Scintillation counter

Methodology:

- Lipid Vesicle Preparation:
 - Co-solubilize **1,2-Distearoyl-rac-glycerol** and phosphatidylserine in chloroform.
 - Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
 - Resuspend the lipid film in assay buffer and sonicate to form small unilamellar vesicles.
- Kinase Reaction:
 - In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate peptide, and PKC enzyme.
 - Initiate the reaction by adding ATP (spiked with γ - ^{32}P -ATP).
 - Incubate at 30°C for a specified time (e.g., 10-20 minutes).
- Stopping the Reaction and Measuring Activity:
 - Terminate the reaction by adding the stop solution.
 - Spot an aliquot of the reaction mixture onto phosphocellulose paper.
 - Wash the paper extensively to remove unincorporated γ - ^{32}P -ATP.

- Quantify the incorporated radioactivity on the paper using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

Preparation of Liposomes using Thin-Film Hydration and Extrusion

This protocol describes the preparation of liposomes incorporating **1,2-Distearoyl-rac-glycerol**.

Materials:

- **1,2-Distearoyl-rac-glycerol**
- Other lipids as required (e.g., DSPC, cholesterol)
- Chloroform or a chloroform/methanol mixture
- Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
- Rotary evaporator
- Liposome extruder with polycarbonate membranes of desired pore size

Methodology:

- Thin-Film Formation:
 - Dissolve **1,2-Distearoyl-rac-glycerol** and other lipids in the organic solvent in a round-bottom flask.
 - Attach the flask to a rotary evaporator and rotate in a water bath set above the lipid transition temperature to evaporate the solvent, leaving a thin lipid film on the flask wall.
- Hydration:
 - Add the hydration buffer to the flask containing the lipid film.
 - Hydrate the film by gentle rotation, forming multilamellar vesicles (MLVs).

- Extrusion:
 - Load the MLV suspension into a gas-tight syringe.
 - Assemble the liposome extruder with the desired polycarbonate membrane.
 - Extrude the lipid suspension through the membrane multiple times to form unilamellar vesicles (LUVs) of a defined size.
- Characterization:
 - The resulting liposomes can be characterized for size, zeta potential, and encapsulation efficiency using appropriate analytical techniques.
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